CID 67424817

Description

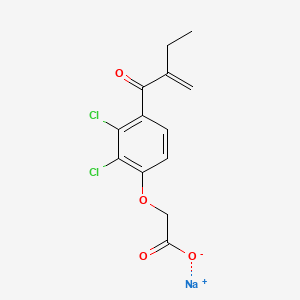

Structure

3D Structure of Parent

Properties

CAS No. |

6500-81-8 |

|---|---|

Molecular Formula |

C13H12Cl2NaO4 |

Molecular Weight |

326.12 g/mol |

IUPAC Name |

sodium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate |

InChI |

InChI=1S/C13H12Cl2O4.Na/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;/h4-5H,2-3,6H2,1H3,(H,16,17); |

InChI Key |

OPVSUVQQYHPGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl.[Na] |

Other CAS No. |

6500-81-8 |

Related CAS |

58-54-8 (Parent) |

Synonyms |

Acid, Etacrynic Acid, Ethacrinic Acid, Ethacrynic Edecrin Etacrynic Acid Ethacrinic Acid Ethacrynate Sodium Ethacrynic Acid Ethacrynic Acid, Sodium Salt Hydromedin Sodium, Ethacrynate |

Origin of Product |

United States |

Interdisciplinary Relevance in Chemical and Biomedical Sciences

Fundamental Molecular Mechanisms of Action

The primary diuretic effect of ethacrynate sodium stems from its ability to interfere with ion transport mechanisms within the nephron. However, its chemical reactivity also leads to broader interactions with other biological molecules.

Inhibition of Ion Transporters

Ethacrynate sodium's principal mechanism of action is the inhibition of key ion transporters in the renal tubules, which disrupts the normal reabsorption of electrolytes and water. drugbank.comncats.io This action is concentrated in the thick ascending limb of the loop of Henle, as well as the proximal and distal tubules. drugbank.comncats.ionih.gov

The most significant action of ethacrynate sodium is the inhibition of the Na+-K+-2Cl- symporter, also known as NKCC2, located in the apical membrane of the thick ascending limb of the loop of Henle. wikipedia.orgpatsnap.comresearchgate.netapexbt.com This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the bloodstream. patsnap.com By blocking this symporter, ethacrynate sodium effectively increases the excretion of these ions and, consequently, water, leading to diuresis. patsnap.comapexbt.com This potent inhibition of sodium reabsorption is a key reason for its classification as a loop diuretic. drugbank.com

Ethacrynate sodium also acts as a non-competitive and reversible inhibitor of the Sodium- and Potassium-Dependent Adenosine Triphosphatase (Na+/K+-ATPase) enzyme. biosynth.comnih.gov This enzyme, crucial for maintaining the electrochemical gradients across cell membranes, is inhibited by ethacrynic acid. biosynth.com Studies have demonstrated that loop diuretics, including ethacrynic acid, can interfere with Na+/K+-ATPase in the stria vascularis of the inner ear, which may contribute to the ototoxic effects observed with this class of drugs. nih.gov However, some research suggests that the inhibition of Na+/K+-ATPase might be a secondary effect resulting from other cellular changes induced by the drug. nih.gov

Voltage-gated calcium channels (VGCCs) and voltage-gated sodium channels (Nav) are critical for various physiological processes in excitable cells. wikipedia.orgscholaris.ca While the primary focus of ethacrynate sodium's action is on ion symporters, there is evidence to suggest modulation of these voltage-gated channels. These channels are essential for processes such as neuronal signaling, muscle contraction, and hormone release. wikipedia.org Alterations in their function can have widespread physiological consequences. The structural similarities between some Nav channels and T-type calcium channels suggest that drugs acting on one may affect the other. scholaris.ca

Molecular Interactions with Sulfhydryl Groups and Michael Acceptor Activity

Ethacrynic acid is a phenoxyacetic acid derivative that contains an α,β-unsaturated ketone group. wikipedia.org This structural feature makes it a Michael acceptor, enabling it to form covalent adducts with nucleophilic sulfhydryl (-SH) groups present in biomolecules like cysteine residues within proteins. mdpi.com This reactivity with sulfhydryl groups is a key aspect of its molecular interactions and is believed to contribute to its inhibition of various enzymes, including glutathione S-transferases (GSTs). The ability of ethacrynic acid to alkylate cysteine residues can impair the function of critical proteins, including transcription factors. Research has focused on modifying the Michael acceptor reactivity of ethacrynic acid derivatives to enhance specific biological activities. mdpi.com

Distinction from Carbonic Anhydrase Inhibition

It is important to distinguish the mechanism of ethacrynate sodium from that of another class of diuretics, the carbonic anhydrase inhibitors. Ethacrynate sodium's mode of action does not involve the inhibition of carbonic anhydrase. drugbank.comnih.gove-lactancia.orghres.cadrugs.com This distinction is significant as it results in a different pattern of electrolyte excretion compared to carbonic anhydrase inhibitors. drugs.com While ethacrynic acid can potentiate the action of carbonic anhydrase inhibitors, its primary diuretic effect is independent of this enzyme. nih.gov

Broadening Spectrum of Cellular and Subcellular Targets

Recent investigations have expanded our understanding of ethacrynate sodium's molecular targets, revealing a broader spectrum of activity than previously recognized. This section details its interactions with specific mitochondrial proteins, its influence on energy metabolism, and its modulation of critical signaling pathways that govern cell fate and function.

Targeting of Adenine Nucleotide Translocases (ANTs)

Ethacrynate sodium has been shown to directly interact with and inhibit the function of adenine nucleotide translocases (ANTs), crucial proteins of the inner mitochondrial membrane. nih.gov ANTs are responsible for the vital exchange of ADP and ATP across this membrane, a fundamental step in cellular energy production. thno.org

Research indicates that ethacrynate sodium's inhibitory action on ANTs contributes to impaired mitochondrial function. mdpi.com Specifically, studies have demonstrated that ethacrynate targets a functional cysteine residue (Cys257) on ANTs, leading to this impairment. mdpi.com This interaction has been observed to promote cell death in certain cancer cell lines. mdpi.com The inhibition of ANT by ethacrynate sodium disrupts the normal flux of adenine nucleotides, which can lead to a decrease in the availability of ATP for cellular processes. nih.gov

The mechanism of inhibition appears to be related to the ability of ethacrynate to bind to and modify sulfhydryl groups on proteins, a characteristic of its α,β-unsaturated ketone structure. ashpublications.org This interaction is not unique to ANTs, but its effect on these translocases has significant downstream consequences for mitochondrial bioenergetics.

Interference with Mitochondrial Oxidative Phosphorylation

A direct consequence of ANT inhibition and other mitochondrial effects is the interference of ethacrynate sodium with oxidative phosphorylation, the primary process by which cells generate ATP. Studies have consistently shown that ethacrynate sodium can diminish mitochondrial P:O ratios, an indicator of the efficiency of oxidative phosphorylation. nih.gov

The compound has been found to inhibit the ATPase activity of intact mitochondria. nih.gov This inhibition limits the energy available for vital cellular functions. mdpi.com The mechanism involves impeding the transport of adenine nucleotides across the inner mitochondrial membrane, which is a prerequisite for ATP synthesis. nih.gov Research on isolated kidney mitochondria has revealed that ethacrynate sodium can inhibit oxygen consumption, further demonstrating its impact on the electron transport system. semanticscholar.orgnih.gov This interference with the fundamental process of energy production underscores a significant aspect of its cellular activity. researchgate.net

Impact on Glycolysis and Lactate (B86563) Formation

Specifically, ethacrynate sodium has been shown to directly inhibit one or more enzymes within the Embden-Meyerhof pathway, as evidenced by its ability to block lactate formation from fructose (B13574) diphosphate (B83284) in cell-free systems. nih.govnih.gov The presumptive site of this inhibition is thought to be proximal to the 3-phosphoglycerate (B1209933) level. nih.gov Research suggests that glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is one of the glycolytic enzymes inhibited by ethacrynic acid. frontiersin.org This dual impact on both oxidative phosphorylation and glycolysis highlights the compound's profound effect on cellular energy metabolism.

Modulation of Key Signaling Pathways

Ethacrynate sodium has been identified as a modulator of several key signaling pathways that are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.

Ethacrynate sodium exhibits complex, often concentration-dependent, effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the ERK, JNK, p38 MAPK, and ERK5 cascades. mdpi.com The α,β-unsaturated ketone structure of ethacrynic acid is similar to that of irreversible tyrosine kinase inhibitors (TKIs), suggesting a potential for interaction with kinase pathways. mdpi.com

In some contexts, ethacrynic acid has been shown to inhibit the MAPK pathway. mdpi.com For instance, it has been observed to suppress the MAPK-ERK1/2 signaling pathway, particularly when used in combination with EGFR TKIs in breast cancer models. nih.gov It has also been identified as an inhibitor of the p38/MARK pathway, with a significant reduction in p38 MAPK observed at a concentration of 100 μM. mdpi.com Conversely, other studies report that ethacrynic acid treatment can lead to an increase in ERK1 levels in colon cancer cells at certain concentrations. mdpi.com Furthermore, it has been found to specifically inhibit lipopolysaccharide-induced ERK1/2 phosphorylation in macrophages. mdpi.com The compound has also been noted to activate the IL-17/MAPK pathway during the induction of differentiation in acute myeloid leukemia cells. researchgate.net

A significant body of research has established that ethacrynate sodium acts as an inhibitor of the Wnt/β-catenin signaling pathway. mdpi.comnih.govcaymanchem.com This pathway is fundamental in embryonic development and is often dysregulated in various diseases, including cancer. nih.gov

Ethacrynic acid has been shown to target β-catenin, a key transcriptional co-activator in the Wnt pathway. mdpi.com However, it does not appear to bind directly to β-catenin. mdpi.com Instead, it inhibits β-catenin expression by suppressing its promoter activity. mdpi.com Further mechanistic studies have revealed that ethacrynic acid can directly bind to the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF-1), destabilizing the LEF-1/β-catenin complex and thereby preventing the transcription of Wnt target genes like cyclin D1 and fibronectin. ashpublications.orgnih.govnih.gov This inhibitory effect has been observed in various cancer cell lines, including chronic lymphocytic leukemia (CLL), and has been shown to reduce tumor formation in animal models. mdpi.comnih.gov The drug's action extends to inhibiting Wnt3a-mediated and Wnt5a/β-catenin signaling pathways. mdpi.com

Data Tables

Table 1: Summary of Ethacrynate Sodium's Effects on Cellular Targets

| Cellular Target/Process | Observed Effect of Ethacrynate Sodium | Key Research Findings | References |

|---|---|---|---|

| Adenine Nucleotide Translocases (ANTs) | Inhibition of translocase activity | Targets functional Cys257, impairing mitochondrial function. | mdpi.com |

| Mitochondrial Oxidative Phosphorylation | Inhibition | Diminishes P:O ratios and inhibits ATPase activity of intact mitochondria. | nih.gov |

| Glycolysis | Inhibition | Blocks lactate formation from fructose diphosphate; inhibits GAPDH. | mdpi.comnih.govnih.govfrontiersin.org |

| MAPK/ERK Pathway | Modulation (Inhibition/Activation) | Suppresses MAPK-ERK1/2 signaling in some cancers; can increase ERK1 levels in others. | mdpi.comnih.gov |

| p38 MAPK Pathway | Inhibition | Significant reduction of p38 MAPK at 100 μM concentration. | mdpi.com |

| Wnt/β-Catenin Pathway | Inhibition | Suppresses β-catenin promoter activity; destabilizes LEF-1/β-catenin complex. | mdpi.comnih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethacrynate sodium |

| Ethacrynic acid |

| Adenosine diphosphate (ADP) |

| Adenosine triphosphate (ATP) |

| Fructose diphosphate |

| 3-phosphoglycerate |

| Beta-catenin |

| Cyclin D1 |

| Fibronectin |

| Lymphoid Enhancer-Binding Factor 1 (LEF-1) |

| Wnt3a |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Ethacrynate sodium, through its active form ethacrynic acid, demonstrates potent inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. chemsrc.commdpi.com Research indicates that ethacrynic acid can interfere with this pathway at multiple junctures. nih.gov

Studies using macrophage-like cells have shown that ethacrynic acid prevents the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm. nih.gov By stabilizing these inhibitors, ethacrynic acid effectively blocks the release and subsequent nuclear translocation of NF-κB.

Furthermore, ethacrynic acid has been found to directly impair the DNA binding capacity of NF-κB subunits. nih.gov This is achieved through the alkylation of a critical cysteine residue (Cys38) on the p65 subunit. mdpi.com Evidence also suggests that ethacrynic acid can covalently modify the p50 subunit, further hindering the binding of NF-κB dimers to their consensus DNA sequences. nih.gov This multi-level inhibition underscores the compound's significant anti-inflammatory potential by disrupting key activation steps of the NF-κB cascade. mdpi.comnih.gov

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Ethacrynic acid, as an electrophilic compound, is recognized for its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. plos.org This pathway is a primary cellular defense mechanism against oxidative stress. The activation is mediated through the Keap1/Nrf2 system. nih.gov

Under normal conditions, Keap1 binds to Nrf2, facilitating its degradation. However, electrophiles like ethacrynic acid can interact with cysteine residues on Keap1. nih.gov This interaction leads to the dissociation of Nrf2 from Keap1, stabilizing Nrf2 and allowing it to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, inducing the transcription of a suite of protective phase II detoxification and antioxidant enzymes. plos.orgnih.gov These enzymes include Glutathione S-Transferases (GSTs), NAD(P)H:quinone oxidoreductase (NQO1), and others, which collectively enhance the cell's capacity to neutralize reactive oxygen species and electrophilic insults. plos.org

Enzyme Inhibition Beyond Diuretic Action

Beyond its primary diuretic function, ethacrynate sodium exhibits significant inhibitory activity against several enzyme systems. This activity is largely attributed to the α,β-unsaturated ketone moiety in the ethacrynic acid structure, which can react with sulfhydryl groups on proteins.

Glutathione S-Transferases (GSTs) Inhibition (e.g., GSTP1-1, GSTO1, GSTA1-1, GSTA3-3)

Ethacrynic acid is a well-documented, potent inhibitor of Glutathione S-Transferases (GSTs), a family of enzymes crucial for detoxification processes. chemsrc.commdpi.com It demonstrates broad-spectrum, reversible inhibition across multiple GST classes, including alpha (A), mu (M), and pi (P). nih.gov The inhibition is primarily achieved through the covalent binding (Michael addition) of its α,β-unsaturated carbonyl group to cysteine residues within the enzyme's active site. mdpi.comresearchgate.net

The inhibitory potency of ethacrynic acid varies among different GST isoforms. nih.gov Furthermore, the glutathione conjugate of ethacrynic acid (EA-GSH), which can be formed both enzymatically and non-enzymatically, is an even more potent inhibitor of certain GST isoforms than the parent drug. mdpi.comnih.gov For instance, the EA-GSH conjugate has a significantly higher inhibitory potency for GSTP1-1 compared to ethacrynic acid itself. mdpi.comnih.gov This conjugate acts as a competitive inhibitor, while ethacrynic acid is a non-competitive inhibitor of GSTP1-1. nih.gov

| GST Isoform | Inhibitor | Inhibition Value (IC50 / Ki) | Reference |

|---|---|---|---|

| GSTP1-1 | Ethacrynic Acid | 4.9 µM (IC50) | lookchem.com |

| GSTP1-1 | Ethacrynic Acid | 11.5 µM (Ki) | nih.gov |

| GSTP1-1 | Ethacrynic Acid-GSH Conjugate | 1.5 µM (Ki) | nih.gov |

| GST Alpha-Class | Ethacrynic Acid | 4.6-6.0 µM (I50) | nih.gov |

| GST Mu-Class | Ethacrynic Acid | 0.3-1.9 µM (I50) | nih.gov |

| GST Pi-Class | Ethacrynic Acid | 3.3-4.8 µM (I50) | nih.gov |

| GSTA1-1 | Ethacrynic Acid | 4.6-6.0 µM (Ki) | nih.gov |

| GSTA3-3 | Ethacrynic Acid | ~0.4 µM (IC50) | lookchem.com |

Human Factor XIIIa (FXIIIa) Inhibition

Ethacrynic acid has been identified as an inhibitor of human Factor XIIIa (FXIIIa), a transglutaminase that plays a crucial role in the final stage of blood coagulation. nih.govnih.gov FXIIIa stabilizes fibrin (B1330869) clots by catalyzing the formation of covalent cross-links between fibrin molecules. zedira.comzedira.comthermofisher.com

The inhibitory action of ethacrynic acid on FXIIIa is attributed to its electrophilic nature as a Michael acceptor, which allows it to form a covalent bond with the catalytic cysteine residue (Cys314) in the enzyme's active site. nih.gov In vitro studies using a bisubstrate-based fluorescence assay demonstrated that ethacrynic acid inhibits FXIIIa with moderate potency. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC50 | ~105.9 µM | nih.gov |

| Efficacy (ΔY) | ~66% | nih.gov |

Functionally, this inhibition translates to a dose-dependent impairment of FXIIIa-mediated polymerization of fibrin and the formation of the fibrin-α2-antiplasmin complex. nih.govnih.gov Notably, ethacrynic acid's effect appears selective towards FXIIIa, as it did not significantly affect the clotting times in standard coagulation assays like the activated partial thromboplastin (B12709170) time (APTT) and prothrombin time (PT) at the concentrations tested. nih.govnih.gov

Interactions with Other Proteins (e.g., Warfarin (B611796) Plasma Protein Displacement)

Ethacrynic acid has been shown to interact with plasma proteins, leading to the displacement of other concurrently administered drugs. hres.cadrugs.comhres.ca A clinically significant interaction involves the anticoagulant warfarin. hres.cadrugs.commims.com

Studies have demonstrated that ethacrynic acid can displace warfarin from its binding sites on plasma proteins. hres.cadrugs.comfda.gov This displacement increases the concentration of free, pharmacologically active warfarin in the plasma, which can potentiate its anticoagulant effect and increase the risk of bleeding. hres.ca Consequently, a reduction in the standard dosage of warfarin may be necessary for patients receiving both medications to avoid complications. drugs.comhres.cafda.gov

Structural Activity Relationship Sar Studies of Ethacrynate Sodium and Derivatives

Core Structural Features and Mechanistic Contributions

The α,β-unsaturated ketone group within the ethacrynic acid structure is a critical pharmacophore, essential for many of its biological activities. google.comhilarispublisher.com This chemically reactive moiety functions as a Michael acceptor, enabling it to react with nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. hilarispublisher.comnih.gov This covalent binding is a key mechanism behind its ability to inhibit various enzymes. nih.gov

The interaction with Glutathione (B108866) S-transferases (GSTs) is a prominent example. Ethacrynic acid's ability to inhibit GSTs is largely attributed to this α,β-unsaturated carbonyl group. hilarispublisher.com Specifically, it has been shown to covalently bind to Cysteine 47 of GST P1-1. aacrjournals.org This covalent modification leads to the inhibition of the enzyme's function. tandfonline.comnih.gov The reaction is a Michael-like addition, and while it leads to potent inhibition, it can also be reversible. hilarispublisher.comaacrjournals.org The presence of glutathione can reverse the covalent binding, suggesting a dynamic interplay in a physiological environment. aacrjournals.org

Furthermore, the cytotoxicity of ethacrynic acid analogs in cancer cells, such as leukemia cells, has been shown to depend on the presence of this α,β-unsaturated ketone structure. plos.orgresearchgate.net Any alteration to this group, such as saturating the double bond or reducing the ketone, leads to a significant decrease in its primary diuretic activity, underscoring its importance. google.com

Design Principles for Novel Ethacrynate Analogs

The knowledge gained from SAR studies has provided a foundation for the rational design of novel ethacrynic acid derivatives with tailored biological activities. By strategically modifying different parts of the molecule, researchers aim to enhance desired effects, such as anticancer activity, while minimizing unwanted side effects like diuresis. nih.govresearchgate.net

One key strategy involves modifying the carboxylic acid group. This part of the molecule is associated with the primary diuretic side effect. hilarispublisher.com By replacing the carboxyl group with other functional groups like heterocycles (e.g., thiazole), esters, or amides, it's possible to create derivatives with improved GST inhibitory activity and reduced diuretic potential. researchgate.netresearchgate.net For example, certain thiazole (B1198619) derivatives of ethacrynic acid have shown improved inhibition of GST π compared to the parent compound. hilarispublisher.com

Another design principle focuses on the phenyl ring. As discussed, substitutions on the phenyl ring can significantly influence activity. For instance, replacing the chlorine atoms with hydroxyl groups can enhance the Michael acceptor reactivity of the α,β-unsaturated carbonyl, leading to increased antiproliferative activity in cancer cells. mdpi.com The introduction of different substituents allows for the fine-tuning of the molecule's properties to target specific biological pathways. nih.gov

The development of ethacrynic acid-BODIPY photosensitizer (EA-BPS) conjugates is an example of rational design for targeted therapy. dicp.ac.cn This approach combines the GST-inhibiting properties of ethacrynic acid with a photosensitizer to enhance the efficacy of photodynamic therapy in cancer treatment. dicp.ac.cn

The following table summarizes some of the design strategies for novel ethacrynate analogs:

| Molecular Target for Modification | Modification Strategy | Desired Biological Outcome |

| Carboxylic Acid Group | Replacement with heterocycles, esters, amides | Reduced diuretic effect, enhanced anti-proliferative activity |

| Phenyl Ring | Introduction of hydroxyl, methyl, or other groups | Enhanced GST inhibition, altered cell selectivity |

| α,β-Unsaturated Carbonyl | Removal of the group | Elimination of diuretic activity, focus on anti-metastatic properties |

| Entire Molecule | Conjugation with other active molecules (e.g., photosensitizers) | Targeted drug delivery and combination therapy |

This table illustrates various rational design approaches based on SAR studies to create novel ethacrynic acid derivatives for specific therapeutic purposes. hilarispublisher.comresearchgate.netdicp.ac.cn

Through these rational design approaches, ethacrynic acid continues to serve as a valuable lead structure for the development of new therapeutic agents with diverse and targeted applications. hilarispublisher.comnih.gov

Ligand Substitution Effects on Hydrophobicity and Interaction Potency

The therapeutic and biological activity of ethacrynate is intrinsically linked to its chemical structure. Structural Activity Relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, have been crucial in understanding the function of ethacrynate and in the development of its derivatives. Ligand substitution, the strategic replacement of specific atoms or functional groups on the core scaffold, plays a pivotal role in modulating the compound's physicochemical properties, such as hydrophobicity, and its potency of interaction with biological targets.

Research has demonstrated that the core structure of ethacrynic acid, an unsaturated ketone derivative of an aryloxyacetic acid, is amenable to various modifications that can enhance or alter its activity. drugs.com The primary mechanisms of action, including its diuretic effect and its inhibition of enzymes like glutathione S-transferases (GSTs), are highly dependent on specific structural features. drugbank.comrsc.org

Effects on Hydrophobicity and Cellular Uptake

The hydrophobicity (or lipophilicity) of a drug molecule is a critical determinant of its ability to cross cell membranes and reach its intracellular target. Strategic ligand substitutions can fine-tune this property. Studies involving metal-based anticancer agents have utilized ethacrynate as a ligand to enhance the drug's performance. For instance, in the development of ethacraplatin, a platinum(IV) complex, ethacrynate ligands were attached to a cisplatin (B142131) core. rsc.org It was proposed that the ethacrynate ligands would increase the complex's lipophilic character, thereby enhancing its uptake into tumor cells compared to cisplatin alone. rsc.org

Effects on Interaction Potency

Beyond influencing hydrophobicity, ligand substitutions directly impact the potency of a compound's interaction with its biological targets. SAR studies on ethacrynic acid analogues have identified several key structural motifs essential for potent activity.

The α,β-unsaturated carbonyl group (an acryloyl moiety) in the ethacrynic acid structure is a critical feature for much of its biological activity. nih.gov This group can react covalently with the sulfhydryl groups of cysteine residues in proteins through a Michael addition reaction. nih.gov Derivatives of ethacrynic acid that lack this acryloyl moiety have shown significantly lower activity in certain assays, such as antigelling assays for sickle cell anemia treatment. nih.gov

The substituents on the phenoxy ring are also crucial for interaction potency. Structure-activity analysis of various analogues designed to inhibit glutathione-S-transferase P1-1 (GSTP1-1) revealed that substitution at the 3' position of the phenoxy ring is necessary for inhibitory activity. nih.gov Replacing the original chlorine atoms with other groups like methyl, bromide, or fluoride (B91410) at the 3' position maintained the compound's ability to inhibit GSTP1-1. nih.gov Conversely, analogues with no substituent at the 3' position lost their GSTP1-1 inhibitory function. nih.gov

In the context of multi-functional drugs, ligand substitution can create a balance between different activities. In a redesigned platinum(IV) construct, one of the two axial ethacrynate ligands was replaced with a hydroxido ligand. rsc.org This monofunctionalized complex was designed to overcome a limitation of the original ethacraplatin, which did not release the cytotoxic platinum(II) agent quickly enough. The new complex readily released both the ethacrynate ligand (to inhibit GST) and the active platinum species, demonstrating potent dual functionality. rsc.org

The following data tables summarize key findings from SAR studies on ethacrynate derivatives.

Table 1: SAR of Ethacrynic Acid Analogues on Biological Activity

| Compound/Derivative | Structural Modification | Effect on Interaction Potency | Reference |

| Ethacrynic Acid (Parent) | Baseline structure with dichlorinated phenoxy ring and acryloyl moiety. | Active GSTP1-1 inhibitor; Potent antigelling activity. | nih.govnih.gov |

| Analogues without Acryloyl Moiety | The α,β-unsaturated ketone functionality is removed or reduced. | Notably lower antigelling activity. | nih.gov |

| Analogues without 3' Substituent | The substituent at the 3' position of the phenoxy ring is removed. | Loss of GSTP1-1 inhibitory activity. | nih.gov |

| Analogues with 3' Substitution | Chlorine at 3' position replaced by Methyl, Bromide, or Fluoride. | GSTP1-1 inhibitory effect is retained. | nih.gov |

| Triazole Derivatives | Carboxylic group modified with triazole linkers. | Designed to improve anti-proliferative activity. | researchgate.net |

Table 2: Ligand Substitution Effects in Ethacrynate-Containing Metal Complexes

| Complex | Ligand Composition | Effect on Hydrophobicity | Effect on Interaction Potency | Reference |

| Ethacraplatin | Platinum(IV) with two axial ethacrynate ligands. | Increased lipophilicity intended to enhance cellular uptake. | Potent GST inhibitor, but slow release of cytotoxic Pt(II) agent. | rsc.org |

| Monofunctionalized Ethacraplatin Analogue | Platinum(IV) with one axial ethacrynate ligand and one axial hydroxido ligand. | Not specified, but structure is altered. | Readily releases both the EA ligand and the cytotoxic Pt(II) species, acting as a dual-function agent. | rsc.org |

| Ruthenium-Arene Complexes | Ruthenium center with various ligands, including ethacrynic acid-modified phosphines. | Arene and phosphine (B1218219) ligands modulate the lipophilic/hydrophilic character. Highly lipophilic phosphines increase cytotoxicity. | Cytotoxic profile enhanced compared to precursors. | researchgate.netresearchgate.net |

These studies collectively demonstrate that the hydrophobicity and interaction potency of ethacrynate and its derivatives can be systematically tuned through specific ligand substitutions. This allows for the rational design of new compounds with modified or improved therapeutic properties.

Synthetic Methodologies and Derivatization Strategies for Ethacrynate Sodium

Advanced Synthetic Approaches to Ethacrynate Sodium

The traditional synthesis of ethacrynate sodium has faced challenges, particularly in achieving high purity and scalability for commercial production. googleapis.com Newer methodologies have focused on overcoming these limitations.

Novel Processes Utilizing Alkyl Carboxylic Acid Sodium Salts

A novel process for preparing ethacrynate sodium involves the reaction of ethacrynic acid with a sodium salt of an alkyl carboxylic acid (RCOONa) in an organic solvent. googleapis.comgoogle.com This method offers a significant improvement over previous techniques that utilized sodium hydroxide (B78521) or sodium bicarbonate, which often required lyophilization or freeze-drying for product isolation. googleapis.com

The process generally involves:

Treating a solution of ethacrynic acid in a polar protic solvent with a solution of a sodium salt of an alkyl carboxylic acid in a polar protic solvent at a temperature of 50-55°C. googleapis.comgoogle.com

Heating the resulting solution for 1-2 hours at 75-80°C. googleapis.comgoogle.com

Filtering the solid product and washing it with a polar protic solvent. googleapis.comgoogle.com

This approach allows for the isolation of a crystalline form of ethacrynate sodium directly from the reaction mixture, avoiding the complexities and costs associated with freeze-drying. googleapis.com The use of an equimolar amount of the sodium salt of the alkyl carboxylic acid is a key aspect of this process. googleapis.comgoogle.com

Optimization of Purity and Impurity Control during Synthesis

A significant advantage of the alkyl carboxylic acid sodium salt method is the ability to produce ethacrynate sodium in a substantially pure form, with purity levels exceeding 99%. google.com This process effectively controls the levels of known impurities, keeping them below 0.1% w/w. google.com The controlled crystallization process helps in eliminating major process impurities. google.com

Effective impurity control is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. nexbioinc.comregistech.com The identification and control of impurities should begin early in the development process by evaluating starting materials and optimizing synthetic routes. registech.com Techniques such as recrystallization and chromatography are crucial for purification. nexbioinc.com Stability testing under various conditions is also essential to monitor for degradation products. nexbioinc.comregistech.com Regulatory bodies like the ICH provide guidelines for impurity control that manufacturers must adhere to. nexbioinc.comedqm.eu

Development of Cost-Effective and Scalable Production Methods

The aforementioned novel process using alkyl carboxylic acid sodium salts is considered an efficient and cost-effective method for the commercial-scale production of highly pure and stable ethacrynate sodium. googleapis.comgoogle.com By circumventing the need for lyophilization, which is not ideal for large-scale production, this method presents a more industrially viable option. googleapis.com

The scalability of nanomedicine production, which can be relevant to advanced drug formulations, often involves techniques like membrane extrusion and supercritical fluid technology. nih.gov For more traditional chemical syntheses, a shift towards continuous manufacturing processes is being explored to reduce costs and improve efficiency over batch processing. researchgate.net

Synthesis of Chemically Modified Ethacrynate Analogs

Researchers have synthesized various analogs of ethacrynic acid to explore new therapeutic possibilities, particularly in cancer treatment. researchgate.netresearchgate.net These modifications often target the carboxylic acid moiety of the parent compound. researchgate.netresearchgate.net

Incorporation of Nitrogen Heterocycles, Urea (B33335), and Thiourea (B124793) Moieties

New derivatives of ethacrynic acid have been synthesized by incorporating nitrogen heterocycles, as well as urea and thiourea groups. mdpi.com The synthesis of analogs with nitrogen heterocycles can be achieved through a peptide coupling reaction between ethacrynic acid and various heterocyclic amines. mdpi.com

Similarly, ethacrynic acid derivatives containing urea and thiourea moieties have been prepared. mdpi.comresearchgate.net These modifications are of interest due to the wide range of pharmacological activities associated with urea and thiourea compounds, including anticancer properties. mdpi.comnih.gov The introduction of these functional groups can significantly alter the biological activity of the parent molecule. mdpi.com For instance, the position of nitrogen atoms within a heterocyclic ring can impact the compound's anti-proliferative effects on cancer cell lines. mdpi.com The synthesis of nitrogen heterocycles is a broad and active area of research in organic chemistry, with applications in materials science and pharmaceuticals. thieme-connect.denih.govopenmedicinalchemistryjournal.com

Conjugation Strategies (e.g., with Sugars, Platinum Complexes)

Conjugation of ethacrynic acid with other molecules is another strategy to develop new therapeutic agents. This includes creating conjugates with sugars and platinum complexes. google.comgoogleapis.com

Platinum-based drugs are a cornerstone of cancer chemotherapy, and their efficacy can be limited by drug resistance, often mediated by glutathione (B108866) S-transferases (GSTs). nih.govmdpi.comrsc.org Since ethacrynic acid is a known inhibitor of GSTs, conjugating it with platinum complexes is a rational approach to overcoming this resistance. nih.govmdpi.comrsc.org

One such conjugate is cis-diamminobis(ethacrynato)platinum(II), a Pt(II) complex containing two ethacrynic acid moieties. nih.gov Another example is ethacraplatin, a Pt(IV) complex with ethacrynate ligands in the axial positions. mdpi.comrsc.org The synthesis of these conjugates aims to create bifunctional drugs that combine the cytotoxic properties of platinum with the GST-inhibiting activity of ethacrynic acid. nih.govacs.org

Continuous Flow Chemistry Applications in Ethacrynate Synthesis

Currently, there is a notable absence of dedicated research literature detailing the complete continuous flow synthesis of ethacrynate sodium. While the principles of flow chemistry are widely applied in pharmaceutical manufacturing to enhance safety, efficiency, and scalability, specific, published end-to-end continuous processes for ethacrynate sodium have not been prominently reported.

However, existing literature on the synthesis of ethacrynic acid and the general application of flow chemistry in similar chemical transformations suggest potential advantages for its adoption. The classical batch synthesis of ethacrynic acid involves several steps, including a Mannich reaction, which can be prone to impurity formation. Application of continuous flow reactors to such critical steps could offer significant improvements. For instance, in related syntheses, the use of continuous flow has been shown to reduce batch cycle times and minimize the formation of dimeric impurities by providing superior control over reaction parameters such as temperature, pressure, and residence time.

The conversion of ethacrynic acid to its sodium salt, ethacrynate sodium, is a straightforward acid-base reaction. In a continuous manufacturing context, this step could be seamlessly integrated with the final purification stages of ethacrynic acid, potentially involving in-line mixing with a sodium base solution followed by a continuous crystallization or precipitation and drying process to isolate the final product.

While comprehensive studies on the continuous flow synthesis of ethacrynate sodium are not available, the known benefits of this technology in handling challenging reaction steps and improving product purity suggest it as a promising area for future process development and optimization in the manufacturing of this compound.

Table 1: Potential Continuous Flow Steps in Ethacrynate Sodium Synthesis

| Synthetic Step | Potential Continuous Flow Approach | Anticipated Advantages |

| Mannich Reaction | Use of a microreactor or packed-bed reactor with precise temperature control. | Improved heat and mass transfer, reduced formation of byproducts, enhanced safety. |

| Hydrolysis | Continuous stirred-tank reactor (CSTR) cascade or plug flow reactor (PFR). | Controlled residence time distribution, consistent product quality. |

| Salt Formation | In-line mixing of ethacrynic acid solution with a sodium hydroxide or sodium bicarbonate solution. | Rapid and efficient conversion, potential for integrated crystallization. |

| Purification | Continuous crystallization, multi-stage counter-current extraction. | Higher purity, reduced solvent usage, smaller equipment footprint. |

Analytical and Characterization Techniques for Ethacrynate Sodium Research

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Quantification and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ethacrynate sodium, offering high precision and specificity. nih.gov Reversed-phase HPLC methods have been extensively developed to quantify ethacrynate sodium and to separate it from its degradation products. nih.govnih.gov These methods are crucial for stability studies of the drug in various states, including solid, solution, and dosage forms. nih.gov

In a typical application, a reversed-phase HPLC system can accurately determine the concentration of ethacrynate sodium. nih.gov For instance, a method might utilize a Spherisorb ODS II (3 microns) analytical column with an isocratic elution. The mobile phase could be a mixture of phosphoric acid, methanol, acetonitrile, and tetrahydrofuran, with UV detection at 275 nm to monitor the analytes. nih.gov Such methods have proven sensitive, with limits of quantification (LOQ) as low as 20 ng/mL for ethacrynate sodium in plasma and urine. nih.gov

Forced degradation studies, often employing HPLC for analysis, are performed to identify potential degradation pathways under stress conditions like heat, humidity, and exposure to acidic, basic, or oxidative environments. syncsci.com Research has identified several degradation products of ethacrynic acid, including its dimer, which can be formed through a Diels-Alder condensation in the freeze-dried solid state. syncsci.comresearchgate.netresearchgate.net HPLC methods can effectively separate and allow for the quantification of these degradation products, providing a comprehensive stability profile of the compound. nih.govsyncsci.com The structures of these separated products are often confirmed using mass spectrometry (MS). syncsci.com

Table 1: HPLC Method Parameters for Ethacrynic Acid Analysis

| Parameter | Details |

| Column | Spherisorb ODS II (3 microns) |

| Mobile Phase | Mixture of phosphoric acid, methanol, acetonitrile, and tetrahydrofuran |

| Detection | UV absorption at 275 nm |

| Limit of Quantification (LOQ) | 20 ng/mL (in plasma and urine) |

| Application | Quantification of ethacrynic acid and its cysteine conjugate |

| Data sourced from a study on HPLC assays for ethacrynic acid and its main metabolite. nih.gov |

Thermal and Calorimetric Analysis

Thermal analysis techniques are indispensable for characterizing the physical state and molecular mobility of amorphous ethacrynate sodium.

Differential Scanning Calorimetry (DSC) for Enthalpy Recovery and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful tool used to investigate the thermal properties of materials, such as glass transitions and enthalpy changes. tainstruments.comnih.govtorontech.com For ethacrynate sodium, DSC is particularly valuable for studying its amorphous, or glassy, state. nih.gov The glass transition temperature (Tg) is a critical parameter for amorphous solids, representing the temperature at which the material changes from a rigid, glassy state to a more mobile, rubbery state. tainstruments.com

In the context of ethacrynate sodium research, DSC is used to measure enthalpy recovery, which is a result of structural relaxation or physical aging in the glassy state. researchgate.net When an amorphous material is held at a temperature below its Tg, it slowly relaxes towards a more stable, lower-energy state. This lost enthalpy is recovered as an endothermic peak or "overshoot" during a subsequent heating scan in the DSC, superimposed on the glass transition step. tainstruments.comresearchgate.net The amount of enthalpy recovered provides a measure of the molecular mobility at the aging temperature. researchgate.net Studies on freeze-dried ethacrynate sodium have used DSC to investigate the impact of thermal treatments, such as annealing, on enthalpy recovery. nih.gov It has been observed that maximum enthalpy recovery for ethacrynate sodium formulations occurs at approximately 15-20°C below the glass transition temperature. nih.govresearchgate.netuconn.edu

Thermal Activity Monitoring (TAM) for Global Molecular Mobility Assessment

Thermal Activity Monitoring (TAM), a form of isothermal microcalorimetry, is employed to assess the global molecular mobility in amorphous pharmaceuticals like ethacrynate sodium. nih.govuni-muenchen.de This technique measures the heat flow from a sample held at a constant temperature, which is related to the structural relaxation processes occurring within the material. uni-muenchen.de The data from TAM can be used to determine the structural relaxation time constant, which is a direct measure of global mobility. nih.gov

Research on ethacrynate sodium has shown that annealing the amorphous solid leads to a decrease in global mobility, as evidenced by a larger structural relaxation time constant compared to unannealed samples. nih.gov This reduced mobility has been correlated with improved chemical stability, specifically a decrease in the rate of dimer formation. nih.govresearchgate.net TAM provides complementary information to DSC, offering a more sensitive measure of the slower, long-term relaxation processes that are critical for predicting the long-term stability of amorphous materials. researchgate.net

Advanced Structural and Mobility Probes

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the physical form of a solid, distinguishing between crystalline and amorphous states. tandfonline.compdx.edumeasurlabs.com For ethacrynate sodium, XRD is used to assess its crystalline structure and to monitor any changes that may occur during manufacturing, storage, or as a function of environmental conditions like humidity. tandfonline.comresearchgate.net

Crystalline materials produce a characteristic diffraction pattern of sharp peaks, resulting from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. pdx.edu Amorphous materials, lacking long-range order, produce a diffuse scattering pattern. tandfonline.com Studies have shown that freeze-dried ethacrynate sodium can exist in either an amorphous or a crystalline form, with the amorphous form being less stable. tandfonline.com

XRD has been used to investigate the relationship between water content, storage conditions, and the crystalline structure of freeze-dried sodium ethacrynate. tandfonline.comresearchgate.net It has been demonstrated that the presence of moisture can influence the physical form, potentially inducing crystallization in an initially amorphous sample. tandfonline.com Furthermore, XRD can confirm the formation of different crystalline forms, such as hydrates. For instance, Thermo Gravimetric Analysis (TGA) combined with XRD has indicated that ethacrynate sodium can form a dihydrate. researchgate.net

Neutron Backscattering for Local Molecular Mobility Characterization

Neutron backscattering is a sophisticated technique employed to investigate the fast, localized molecular motions within materials on a nanosecond timescale. In the context of pharmaceutical research, particularly for amorphous solids like freeze-dried ethacrynate sodium, this method provides critical insights into the relationship between molecular mobility and the chemical and physical stability of the formulation.

A key study focused on the impact of heat treatment (annealing) on the molecular mobility and chemical stability of lyophilized sodium ethacrynate (ECA) formulated with saccharides like sucrose (B13894) or trehalose. researchgate.netnih.gov In this research, neutron backscattering was specifically used to probe the fast local mobility of the system. The results indicated that while annealing the formulations below their glass transition temperature (Tg) led to a decrease in global mobility, as measured by techniques like thermal activity monitoring, it did not cause a significant change in local molecular mobility. nih.gov

This finding is crucial as it suggests that the observed improvement in chemical stability, such as the reduced rate of dimer formation in ethacrynate sodium upon annealing, is primarily correlated with the reduction in large-scale, global molecular movements rather than fast, local motions. researchgate.netnih.gov The stability of the amorphous solid is therefore linked to structural relaxation and free volume, which are associated with global mobility. nih.gov

Table 1: Summary of Neutron Backscattering Study on Ethacrynate Sodium

| Parameter | Description | Finding for Ethacrynate Sodium | Reference |

|---|---|---|---|

| Technique | Neutron Backscattering | Used to measure fast, local molecular dynamics. | nih.gov |

| Sample | Sodium Ethacrynate (ECA) lyophilized with sucrose or trehalose. | Samples were annealed at temperatures below Tg. | researchgate.netnih.gov |

| Measurement | Fast Local Mobility | Characterized by observing the scattering of neutrons from the sample. | nih.gov |

| Key Result | Impact of Annealing | Annealing did not significantly impact the local mobility of the ECA/saccharide system. | nih.gov |

Positron Annihilation Lifetime Spectroscopy (PALS) for Free-Volume Hole Size Analysis

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive analytical method that provides direct measurements of the size and distribution of sub-nanometer free-volume voids in materials. plos.orgnih.gov The technique is highly sensitive to the atomic-scale structure of amorphous systems. nih.gov In PALS, positrons are introduced into a material, where some may form positronium (Ps), a bound state of a positron and an electron. The lifetime of the ortho-positronium (o-Ps) component, which tends to localize in regions of lower electron density such as free-volume holes, is measured. ortec-online.commdpi.com A longer o-Ps lifetime corresponds to a larger free-volume cavity size. ortec-online.com

For amorphous pharmaceutical solids like ethacrynate sodium, free volume is a critical parameter influencing stability, as it is related to molecular mobility. nih.gov Studies on amorphous formulations have shown that their stability often correlates with the density of the solid. nih.gov PALS, by directly probing the "empty" space between molecules, offers a method to quantify this free volume.

Research on complex freeze-dried formulations, including those with components similar to ethacrynate sodium formulations, demonstrates that free volume changes evaluated from PALS data are generally in qualitative agreement with those derived from density measurements and other mobility indicators like neutron scattering. nih.gov The data from PALS, specifically the o-Ps lifetime (τ3) and its intensity (I3), can be correlated with the physical properties and stability of the material. ortec-online.com For instance, a decrease in free volume, as detected by PALS, is consistent with reduced molecular mobility and potentially enhanced stability against degradation. nih.gov

Table 2: Principles of Positron Annihilation Lifetime Spectroscopy (PALS)

| Parameter | Symbol | Description | Implication for Material Characterization |

|---|---|---|---|

| ortho-Positronium Lifetime | τ3 | The average time the ortho-positronium (o-Ps) exists before annihilating. | Directly related to the mean size of the free-volume holes where the o-Ps is trapped. A longer τ3 indicates larger holes. |

| ortho-Positronium Intensity | I3 | The fraction of positrons that form o-Ps. | Related to the concentration or number density of free-volume holes. |

| Free Volume Hole Radius | R | Calculated from the o-Ps lifetime (τ3) using established models. | Provides a quantitative measure of the average radius of the free-volume voids in the amorphous material. |

Biochemical and Proteomic Profiling

Chemoproteomic Approaches for Target Identification

Chemoproteomics is a powerful discipline at the intersection of chemistry and proteomics used to identify the molecular targets of bioactive small molecules on a proteome-wide scale. nih.govwikipedia.org This approach is particularly well-suited for characterizing covalent inhibitors like ethacrynic acid (the parent compound of ethacrynate sodium), as the stable bond formed with the protein target facilitates robust detection during analysis. biorxiv.org

The general workflow involves treating a biological system (e.g., cell lysate or intact cells) with the compound of interest. Mass spectrometry-based techniques are then used to identify the proteins that have been modified by the compound. nih.gov This can be achieved through various strategies, including affinity chromatography using a modified version of the compound or by directly identifying the drug-adducted peptides in a "shotgun" proteomics experiment. elrig.de

For a compound like ethacrynic acid, which is a Michael acceptor capable of reacting with nucleophilic residues like cysteine on proteins, chemoproteomics can be used to create a comprehensive profile of its protein targets within a cell. biorxiv.orgnih.gov By comparing the protein profiles of treated versus untreated samples, researchers can identify specific proteins that are covalently bound by the compound, thus elucidating its mechanism of action and potential off-target effects. biorxiv.orgrsc.org This unbiased, system-wide approach is invaluable for validating known targets and discovering novel protein interactions that may explain the compound's broader biological effects. wikipedia.org

Table 3: Hypothetical Chemoproteomic Workflow for Ethacrynate Sodium

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | A complex protein mixture (e.g., cell lysate) is prepared. | To provide a proteome-wide source of potential protein targets. |

| 2. Compound Incubation | The lysate is treated with ethacrynic acid (or a tagged analogue). A control sample is treated with a vehicle (e.g., DMSO). | To allow the compound to covalently bind to its protein targets. |

| 3. Protein Digestion | Proteins from both treated and control samples are enzymatically digested into smaller peptides. | To prepare the sample for mass spectrometry analysis. |

| 4. Mass Spectrometry (LC-MS/MS) | The peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). | To identify and quantify thousands of peptides from the complex mixture. |

| 5. Data Analysis | Data is analyzed to identify peptides that show a mass shift corresponding to the addition of the ethacrynic acid molecule. | To pinpoint the specific proteins and cysteine residues that were covalently modified by the compound. |

Enzyme Activity Assays (e.g., Fluorescence Trans-Glutamination Assay for FXIIIa, GST Assays)

Enzyme activity assays are fundamental biochemical tools used to measure the rate of an enzymatic reaction and to characterize the inhibitory effects of compounds like ethacrynic acid on specific enzymes.

Fluorescence Trans-Glutamination Assay for FXIIIa The effect of ethacrynic acid (EA) on human coagulation factor XIIIa (FXIIIa), a transglutaminase with a critical cysteine residue in its active site, has been investigated using a fluorescence-based assay. nih.gov A bisubstrate trans-glutamination assay was employed, using N,N-dimethylcasein and the fluorescent amine donor dansylcadaverine (B154855) as substrates. nih.gov In the presence of active FXIIIa, dansylcadaverine is incorporated into the casein, leading to a significant increase in fluorescence. The inhibitory effect of EA is quantified by measuring the reduction in the rate of this fluorescence increase. nih.gov Research using this method determined that ethacrynic acid inhibits FXIIIa with a moderate potency. nih.gov

Glutathione (B108866) S-Transferase (GST) Assays Ethacrynic acid is a well-established inhibitor of Glutathione S-Transferases (GSTs) and is often used as a benchmark compound in GST activity assays. nih.govabcam.com The most common assay measures the GST-catalyzed conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.govresearchgate.net The resulting product, a GS-DNB conjugate, absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity. nih.gov The inhibitory potential of a compound is determined by its ability to reduce this rate. These assays have been used to confirm the GST-inhibiting properties of novel drug conjugates containing an ethacrynate moiety. unige.ch

Table 4: Enzyme Inhibition Data for Ethacrynic Acid

| Enzyme Target | Assay Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Factor XIIIa (FXIIIa) | Fluorescence Trans-Glutamination | Dansylcadaverine, N,N-dimethylcasein | Inhibited FXIIIa with an IC50 of 105.9 ± 32.5 µM. | nih.gov |

| Glutathione S-Transferase (GST) P1-1 | Spectrophotometric Activity Assay | Glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB) | Used as a benchmark inhibitor to validate the assay for testing other compounds. | nih.gov |

Real-time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for measuring the expression levels of genes. nih.govnih.gov It works by first converting messenger RNA (mRNA) from a sample into complementary DNA (cDNA) through reverse transcription, and then amplifying specific cDNA sequences. The amplification process is monitored in real-time using fluorescent reporters. researchgate.net

In the context of ethacrynate sodium research, RT-PCR can be a powerful tool to investigate how the compound modulates cellular pathways at the transcriptional level. researchgate.net For instance, after treating cells with ethacrynate sodium, researchers can isolate the total RNA and use RT-PCR to quantify the expression of specific genes. This could include genes that encode for its known protein targets, such as various Glutathione S-Transferase isozymes (e.g., GSTP1, GSTA1), to see if the cell compensates for enzyme inhibition by altering gene expression.

Furthermore, RT-PCR can be used to explore the broader effects of the compound on cellular processes. For example, one could analyze the expression of genes involved in apoptosis, cellular stress responses, or drug metabolism pathways to gain a more comprehensive understanding of the biological response to ethacrynate sodium treatment. rsc.org The high sensitivity of RT-PCR makes it possible to detect subtle changes in gene expression, providing valuable insights into the compound's mechanism of action. nih.gov

Table 5: Illustrative Experimental Design for RT-PCR Analysis

| Experimental Step | Procedure | Rationale |

|---|---|---|

| 1. Cell Culture and Treatment | Culture relevant cells (e.g., human cancer cells) and treat with varying concentrations of ethacrynate sodium for a specified time. Include an untreated control. | To observe dose-dependent effects of the compound on gene expression. |

| 2. RNA Isolation | Extract total RNA from the treated and control cells. Assess RNA quality and quantity. | To obtain the genetic material (template) for the subsequent steps. |

| 3. Reverse Transcription (cDNA Synthesis) | Convert the isolated mRNA into a stable library of cDNA using a reverse transcriptase enzyme. | To create a DNA copy of the expressed genes that can be amplified by PCR. |

| 4. Real-time PCR (qPCR) | Perform qPCR using primers specific for target genes (e.g., GSTP1, FXIIIa) and a reference (housekeeping) gene. Use a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification. | To amplify and quantify the expression level of specific genes of interest relative to a stable reference gene. |

| 5. Data Analysis | Calculate the relative change in gene expression in the treated samples compared to the control using methods like the ΔΔCt method. | To determine if ethacrynate sodium upregulates or downregulates the expression of the target genes. |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Assay Systems

Ethacrynate sodium has been the subject of extensive preclinical investigation to evaluate its potential as an anticancer agent. In vitro studies have demonstrated its antiproliferative effects across a wide spectrum of cancer cell lines. Research has confirmed that ethacrynic acid (ECA), the active form of ethacrynate sodium, inhibits the growth of various human and mouse tumor cells in a time- and dose-dependent manner. nih.gov The cytotoxic effects of ECA have been observed in cell lines derived from pancreatic, prostate, ovarian, lung, breast, bladder, and renal cancers, as well as in primary myeloma cells from bone marrow. nih.gov

The half-maximal inhibitory concentration (IC50) of ECA, a measure of its potency, varies among different cancer cell lines, with reported values ranging from 6 to 223 μM. nih.gov Notably, breast cancer, malignant glioma, and prostate cancer cells have shown higher sensitivity to the cytotoxic effects of ECA. nih.gov

Beyond inhibiting proliferation, ethacrynate sodium has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells. This apoptotic induction is a critical mechanism for its anticancer activity. nih.gov While the precise molecular mechanisms underlying ECA-induced apoptosis are still under investigation, it is known to trigger cell death in cancer cells at high concentrations. nih.gov

Table 1: Antiproliferative Activity of Ethacrynic Acid (ECA) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Time (hours) |

|---|---|---|---|

| Lung Cancer | A549 | 25 | 48 |

| H1299 | 22 | 72 | |

| Myeloma | U266 | 90 | 48 |

| U266 | 60 | 72 | |

| RPMI-8226 | 8 | 72 | |

| KMS-18 | 7 | Not Indicated | |

| Lymphoma | Raji | 33 | Not Indicated |

| OCI-Ly8 LAM53 | 57 | Not Indicated | |

| SU-DHL 4 | 58 | Not Indicated | |

| RAMOS | 174 | 48 | |

| Plasmocytoma | MPC-11 (mouse) | 50 | 72 |

| Kidney Cancer | A498 | 50 | 72 |

| A704 | 150 | 72 | |

| Caki-2 | 70 | 72 |

Data sourced from a 2023 review on ethacrynic acid as a potential anticancer agent. nih.gov

Ethacrynate sodium has been found to interfere with the energy metabolism of cancer cells, a critical hallmark of cancer. nih.gov It disrupts cellular energy production by inhibiting glycolysis and interfering with mitochondrial metabolism. nih.gov This disruption leads to a reduction in ATP production, which is essential for the survival and proliferation of cancer cells. nih.gov

Furthermore, ethacrynate sodium has been shown to induce oxidative stress in cancer cells. It targets and impairs the function of adenine (B156593) nucleotide translocases (ANTs) in the mitochondria, leading to mitochondrial dysfunction. nih.gov This impairment contributes to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death. The compound's ability to modulate the cellular redox state makes it a subject of interest in cancer research. nih.gov

The metastatic spread of cancer is a major cause of mortality, and the epithelial-mesenchymal transition (EMT) is a key process driving this. nih.gov Preclinical studies have shown that ethacrynic acid can inhibit EMT in cancer cells. nih.gov It has been observed to restore the expression of the epithelial marker E-cadherin while reducing the expression of the mesenchymal marker N-cadherin. nih.gov This "cadherin switching" is a hallmark of EMT, and by reversing it, ethacrynate sodium can decrease cancer cell migration and invasion. nih.gov

Research has demonstrated that ECA can impede tumor invasion and metastasis by affecting the cellular cytoskeleton and reducing the viscoelasticity of cancer cells. nih.gov Notably, the inhibition of EMT by ECA has been observed at concentrations lower than those required to inhibit cancer cell growth, suggesting a specific anti-metastatic mechanism of action. nih.gov

Inflammation is a critical component of the tumor microenvironment and can promote cancer progression. Ethacrynic acid has demonstrated anti-inflammatory properties in cellular systems. It has been shown to inhibit the activation of the proinflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com This inhibition occurs at multiple points in the NF-κB signaling pathway. mdpi.com By suppressing this key inflammatory pathway, ethacrynate sodium can potentially mitigate the pro-tumorigenic effects of inflammation.

There is currently no available preclinical research specifically investigating the effects of ethacrynate sodium on transmesothelial solute transfer in the context of in vitro cellular assay systems.

In Vivo Non-Human Animal Models

The anticancer potential of ethacrynate sodium has also been evaluated in in vivo non-human animal models. These studies have provided evidence for its tumor-suppressive effects in a living organism.

These in vivo studies, in conjunction with the in vitro findings, underscore the potential of ethacrynate sodium as a candidate for further development as an anticancer therapeutic. nih.govmdpi.comnih.gov

Tumor Growth Inhibition Studies in Murine Xenograft and Orthotopic Models

Ethacrynic acid has demonstrated significant inhibitory effects on tumor growth in vivo, evaluated through murine xenograft and orthotopic models. These models are crucial in preclinical cancer research as they involve the implantation of human tumor cells into immunodeficient mice, allowing for the study of tumor progression and therapeutic response in a living system.

| Cancer Model | Animal Model Type | Key Finding | Reference |

|---|---|---|---|

| Prostate Carcinoma (DU145 cells) | Xenograft | 49% reduction in tumor weight with 50 mg/kg ethacrynic acid. | mdpi.com |

| Lung Cancer (A549 cells) | Orthotopic | 50% reduction in lung cancer surface area. | mdpi.com |

| Myeloma | Xenograft | Significant tumor growth reduction and increased survival with 450 μg/day oral ethacrynic acid for 60 days. | mdpi.com |

Investigations of Renal Physiology in Animal Models (e.g., Micropuncture Experiments)

The diuretic effect of ethacrynate sodium is primarily localized to the ascending limb of the loop of Henle, as well as the proximal and distal tubules. Micropuncture experiments in animal models, such as rats and dogs, have been instrumental in elucidating these mechanisms at the single-nephron level. These studies involve the insertion of microscopic glass pipettes into individual kidney tubules to collect fluid samples and measure ion transport.

In vivo micropuncture experiments in rats have been conducted to study the effect of ethacrynate sodium on transepithelial sodium transport. These studies help to directly assess the compound's impact on the reabsorption of sodium in different segments of the nephron. Similarly, micropuncture studies in dogs have investigated the effect of various diuretics, including ethacrynic acid, on sodium reabsorption in the proximal tubules, providing comparative data on the site and magnitude of action of different diuretic classes.

Studies on Isolated Plasma Membrane Na+K ATPase in Animal Tissues

Ethacrynate sodium's mechanism of action involves the inhibition of key ion transporters. Studies on isolated plasma membrane Na+/K+-ATPase from rat kidney tissues have been performed to characterize this interaction. Na+/K+-ATPase is a crucial enzyme responsible for maintaining the electrochemical gradients for sodium and potassium across the cell membrane. By isolating the plasma membrane, researchers can study the direct effect of the compound on the enzyme's activity in a controlled in vitro environment, free from systemic physiological effects. These experiments have confirmed that ethacrynate sodium inhibits the activity of Na+/K+-ATPase, contributing to its diuretic effect by reducing the driving force for sodium reabsorption in the kidney tubules.

Co-administration and Synergistic Studies in Preclinical Models

Potentiation of Chemotherapeutic Agents

Ethacrynic acid has been investigated for its ability to enhance the efficacy of chemotherapeutic agents, particularly in the context of drug-resistant tumors researchgate.netresearchgate.net. This potentiation is largely attributed to its inhibitory effect on Glutathione (B108866) S-transferases (GSTs) nih.govresearchgate.net. GSTs are a family of enzymes that play a critical role in cellular detoxification by conjugating glutathione to various xenobiotics, including many anticancer drugs, thereby facilitating their elimination and contributing to drug resistance mdpi.com.

By inhibiting GSTs, ethacrynic acid can increase the intracellular concentration and cytotoxicity of co-administered chemotherapeutic drugs nih.govresearchgate.net. Preclinical studies have shown that ethacrynic acid can enhance the effectiveness of alkylating agents in resistant cancer cell lines nih.gov. Furthermore, a platinum(IV) conjugate containing a cisplatin (B142131) core and two axial ethacrynate ligands has been developed. This conjugate was shown to be an excellent inhibitor of GST, demonstrating a strategy to potentially overcome cisplatin resistance and exert a synergistic anticancer effect.

Interactions with Other Diuretics and Modulators of Ion Transport

The interaction of ethacrynate sodium with other diuretics and modulators of ion transport has been examined in preclinical models to understand the combined effects on renal function.

Furosemide and Bumetanide: Co-administration with other loop diuretics like furosemide and bumetanide is generally avoided. Both ethacrynic acid and these diuretics act on the same site in the loop of Henle and can lead to an increased risk of ototoxicity (hearing loss) drugs.comdrugs.com. Preclinical studies in various animal models have characterized the pharmacodynamic interactions, showing additive effects on diuresis and electrolyte excretion nih.govmadbarn.com.

Amiloride: Studies have also explored the combination of ethacrynic acid with potassium-sparing diuretics like amiloride. Amiloride acts on the distal tubule and collecting duct to inhibit sodium reabsorption and reduce potassium excretion. Preclinical investigations have assessed the synergistic diuretic effect and the potential for this combination to mitigate the potassium loss associated with loop diuretics.

| Co-administered Agent | Class | Observed Interaction | Reference |

|---|---|---|---|

| Alkylating Agents (e.g., Cisplatin) | Chemotherapeutic | Potentiation of cytotoxicity, overcoming drug resistance via GST inhibition. | nih.gov |

| Furosemide, Bumetanide | Loop Diuretic | Additive diuretic effects; increased risk of ototoxicity. | drugs.comdrugs.com |

| Amiloride | Potassium-sparing Diuretic | Synergistic diuretic effect; potential to reduce potassium loss. | nih.gov |

Stability and Degradation Pathway Research

The chemical stability of ethacrynate sodium is a critical factor for its formulation and storage. Research has focused on identifying its degradation products and pathways under various conditions. A specific reversed-phase high-performance liquid chromatographic (HPLC) method was developed to accurately determine the presence of ethacrynic acid and its degradation products in solid state, solution, and dosage forms.

Through these stability studies, three primary degradation products have been isolated and identified using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The proposed degradation scheme involves pathways such as dimerization through a Diels-Alder condensation reaction and hydration of the double bond in the α,β-unsaturated ketone group of the molecule. Understanding these degradation pathways is essential for developing stable pharmaceutical formulations.

Application of Quality by Design (QbD) Principles in Pharmaceutical Development

The principles of Quality by Design (QbD) have been successfully applied to the pharmaceutical development of ethacrynate sodium, particularly for parenteral dosage forms. researchgate.net QbD is a systematic, science- and risk-based approach to pharmaceutical development that aims to ensure product quality by design rather than by end-product testing. nih.goveuropa.eunih.gov

The application of QbD in the development of a freeze-dried ethacrynate sodium formulation began with defining a Quality Target Product Profile (QTPP), which outlines the desired performance attributes of the final product. researchgate.net Key degradation pathways, namely the dimerization of the drug and the hydration of the methylene double bond, were identified as critical quality attributes (CQAs) that needed to be controlled. researchgate.net

A formal risk assessment process was employed to identify and rank factors that could potentially impact the CQAs. researchgate.net This included evaluating the effects of formulation components and process parameters on the stability of the drug.

Based on the understanding of the degradation pathways, formulation development focused on creating a more robust product. For instance, preliminary data indicated that a formulation containing only sodium ethacrynate and a buffer was more stable in the solid state than formulations containing bulking agents like mannitol or trehalose, which increased dimer formation. researchgate.net

Process development within the QbD framework involved optimizing the freeze-drying cycle. This included defining a design space for primary drying, which describes the functional relationships between process parameters like shelf temperature and chamber pressure and the resulting product temperature. researchgate.net The duration of secondary drying was also optimized by studying its effect on residual moisture. researchgate.net

A critical control point identified through the QbD process was the duration that ethacrynate sodium remains in a liquid state before freeze-drying, as the drug degrades relatively quickly in solution. researchgate.net A control was implemented to limit this time to 24 hours. researchgate.net The application of QbD principles ultimately led to a more robust product and manufacturing process for ethacrynate sodium for injection. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Ethacrynate sodium |

| Mannitol |

| Trehalose |

Computational and Theoretical Modeling in Ethacrynate Sodium Research

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For ethacrynate sodium, research has focused on its active form, ethacrynic acid, to understand its interaction with various protein targets. These studies are crucial for elucidating mechanisms of action and for designing novel derivatives with enhanced potency or different therapeutic applications.

Early and significant research has focused on the interaction between ethacrynic acid and glutathione (B108866) S-transferases (GSTs), particularly the P1-1 isoform (GSTP1-1), which is often overexpressed in cancer cells and contributes to drug resistance. Molecular modeling studies have revealed that ethacrynic acid can bind to human GSTP1-1 in different modes. researchgate.net

More recent molecular docking studies have explored ethacrynic acid and its derivatives as potential anticancer agents by targeting other proteins. For instance, docking simulations have been conducted against targets like caspase-3, an enzyme involved in apoptosis. researchgate.netnih.gov The results from these simulations indicate that specific derivatives of ethacrynic acid can form significant binding modes with these enzymes, providing a rationale for their observed biological activity. researchgate.netnih.gov In the context of exploring new therapeutic uses, in silico analysis and molecular docking experiments have also been used to investigate ethacrynic acid as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), revealing a favorable interaction pattern. news-medical.net

Table 1: Molecular Docking Targets for Ethacrynic Acid

| Protein Target | Therapeutic Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Glutathione S-transferase P1-1 (GSTP1-1) | Oncology | Identified as a key target; ethacrynic acid can bind in multiple modes. researchgate.net | researchgate.net |

| Caspase-3 | Oncology | Derivatives of ethacrynic acid show significant binding modes, suggesting a potential mechanism for inducing apoptosis. researchgate.netnih.gov | researchgate.netnih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Virology | Favorable interaction patterns suggest potential inhibitory activity. news-medical.net | news-medical.net |

In Silico Assessment of Drug-Likeness and Pharmacological Profiles

The pharmacological profile of ethacrynate sodium is characterized by its action as a loop diuretic, inhibiting the symport of sodium, potassium, and chloride in the ascending limb of the loop of Henle. ncats.ionih.govdrugbank.com Computational tools can predict various physicochemical properties that underpin this profile. Predictions for ethacrynate sodium, such as its water solubility, partition coefficient (logP), and dissociation constant (pKa), provide a theoretical basis for its behavior in biological systems. drugbank.com These parameters are critical for understanding its absorption and distribution. For example, a low predicted water solubility and a specific logP value are consistent with a drug that is extensively bound to plasma proteins. nih.govdrugbank.com

Table 2: Predicted Physicochemical Properties of Ethacrynate Sodium

| Property | Predicted Value | Prediction Source/Tool | Reference |

|---|---|---|---|

| Water Solubility | 0.0105 mg/mL | ALOGPS | drugbank.com |

| logP | 3.54 | ALOGPS | drugbank.com |

| logP | 3.66 | Chemaxon | drugbank.com |

| pKa (Strongest Acidic) | 2.8 | Chemaxon | drugbank.com |

| Physiological Charge | -1 | Chemaxon | drugbank.com |

Modeling of Physical and Chemical Stability Phenomena

Ethacrynate sodium has known stability issues, including dimerization in the solid state and hydrolysis in aqueous solution. researchgate.netresearchgate.net Theoretical and computational models are vital for understanding and predicting these degradation pathways, especially in the context of developing stable lyophilized (freeze-dried) formulations.